molecular formula C19H13F3N4O2 B11269528 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11269528
M. Wt: 386.3 g/mol
InChI Key: QQFNTUCBPRCKPK-UHFFFAOYSA-N
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Description

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry and material science. This compound is characterized by the presence of a pyrazole ring and an oxadiazole ring, both of which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-(trifluoromethyl)benzoyl chloride to form the intermediate pyrazole derivative. This intermediate is then reacted with a suitable nitrile oxide to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. Its trifluoromethyl group also enhances its stability and biological activity .

Properties

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H13F3N4O2/c1-27-14-7-5-11(6-8-14)15-10-16(25-24-15)18-23-17(26-28-18)12-3-2-4-13(9-12)19(20,21)22/h2-10H,1H3,(H,24,25)

InChI Key

QQFNTUCBPRCKPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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